molecular formula C5H8O4S B13082568 3-hydroxytetrahydrothiopyran-4-one S,S-dioxide

3-hydroxytetrahydrothiopyran-4-one S,S-dioxide

Cat. No.: B13082568
M. Wt: 164.18 g/mol
InChI Key: QNXLOIJCZAUFGA-UHFFFAOYSA-N
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Description

3-hydroxytetrahydrothiopyran-4-one S,S-dioxide is a sulfur-containing heterocyclic compound It is a derivative of tetrahydrothiopyran-4-one, where the sulfur atom is oxidized to form an S,S-dioxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxytetrahydrothiopyran-4-one S,S-dioxide typically involves the oxidation of tetrahydrothiopyran-4-one. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained after purification .

Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which can oxidize the sulfur atom to form the S,S-dioxide derivative. This reaction is also performed under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic oxidation methods, where a catalyst such as a transition metal complex is used to facilitate the oxidation of tetrahydrothiopyran-4-one, can be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-hydroxytetrahydrothiopyran-4-one S,S-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-hydroxytetrahydrothiopyran-4-one S,S-dioxide involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of β-secretase BACE1, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta peptides, which are implicated in Alzheimer’s disease . The compound’s sulfur atom and its oxidation state play a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxytetrahydrothiopyran-4-one S,S-dioxide is unique due to the presence of the S,S-dioxide group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts. The S,S-dioxide group enhances the compound’s ability to participate in oxidation-reduction reactions and increases its potential as an enzyme inhibitor .

Properties

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

IUPAC Name

3-hydroxy-1,1-dioxothian-4-one

InChI

InChI=1S/C5H8O4S/c6-4-1-2-10(8,9)3-5(4)7/h5,7H,1-3H2

InChI Key

QNXLOIJCZAUFGA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(C1=O)O

Origin of Product

United States

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